molecular formula C16H17N3O B3161311 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 86978-99-6

2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No.: B3161311
CAS No.: 86978-99-6
M. Wt: 267.33 g/mol
InChI Key: TYPADTZAGSHYOF-UHFFFAOYSA-N
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Description

The Benzimidazole (B57391) Scaffold in Drug Design and Medicinal Chemistry: A Strategic Overview

The benzimidazole core is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. This structural motif is of paramount importance in medicinal chemistry, largely due to its versatile biological activities.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govscispace.comnih.gov The benzimidazole nucleus has earned this distinction due to its presence in a multitude of clinically used drugs with diverse therapeutic applications. nih.govpharmainfo.in

Historically, the significance of benzimidazoles emerged from their structural similarity to naturally occurring purines, which allows them to interact with various biological macromolecules. pharmainfo.in This has led to the development of benzimidazole-containing drugs with activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govresearchgate.net The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has enabled the generation of large libraries of compounds for drug discovery programs. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold

Drug NameTherapeutic Class
OmeprazoleProton Pump Inhibitor
AlbendazoleAnthelmintic
MebendazoleAnthelmintic
TelmisartanAntihypertensive
PimozideAntipsychotic

This table presents a selection of well-known drugs that feature the benzimidazole core, illustrating the scaffold's therapeutic importance.

The chemical structure of 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol is characterized by a benzimidazole core with specific substitutions at the 1 and 2 positions.

At the N-1 position: A benzyl (B1604629) group is attached. The presence of this bulky, aromatic substituent can significantly influence the molecule's lipophilicity and its steric interactions with biological targets. The N-substitution on the benzimidazole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

At the C-2 position: An aminoethanol group is linked via an amino bridge. The 2-amino-benzimidazole moiety is a key pharmacophore known for a wide range of biological activities. The ethanol (B145695) tail introduces a hydroxyl group, which can participate in hydrogen bonding, potentially enhancing binding affinity to target proteins and influencing solubility.

This specific arrangement of substituents distinguishes this compound from other benzimidazole derivatives and suggests a unique pharmacological profile that warrants dedicated investigation.

Rationale for Focused Academic Investigation of this compound: Current Research Gaps and Opportunities

Despite the extensive research into benzimidazole derivatives, specific and detailed investigations into this compound are not widely reported in publicly accessible scientific literature. This presents a clear research gap and a corresponding opportunity for novel scientific inquiry.

The rationale for a focused investigation is built on the following points:

Untapped Therapeutic Potential: The unique combination of the N-benzyl group and the 2-aminoethanol substituent has not been thoroughly explored. This novel structure could exhibit unexpected or enhanced activity against various biological targets.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its close analogs would provide valuable data for understanding the SAR of N-substituted 2-aminobenzimidazoles. For instance, the length of the alcohol chain, the nature of the N-1 substituent, and substitutions on the benzene ring could be systematically varied to optimize activity.

Development of Novel Pharmacological Probes: Even if the compound does not emerge as a clinical candidate, it could serve as a valuable pharmacological tool to probe the function of specific biological pathways or targets.

The current lack of data on the synthesis, characterization, and biological activity of this specific molecule represents a significant opportunity for researchers to contribute to the field of medicinal chemistry.

Defining the Scope and Objectives of Advanced Scholarly Research on this compound

To address the existing research gaps, a comprehensive investigation of this compound should be undertaken with the following scope and objectives:

Scope: The research should encompass the chemical synthesis, structural characterization, and a broad-based biological evaluation of the target compound.

Objectives:

Chemical Synthesis: To develop and optimize a reliable synthetic route for the preparation of this compound in high purity and yield.

Structural Elucidation: To unambiguously confirm the chemical structure of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

In Vitro Biological Screening: To evaluate the compound's activity against a diverse panel of biological targets, including but not limited to:

Antimicrobial assays: Against a range of pathogenic bacteria and fungi.

Anticancer assays: Against various human cancer cell lines to determine its cytotoxic and/or cytostatic effects.

Enzyme inhibition assays: Targeting enzymes relevant to diseases such as inflammation or neurodegenerative disorders.

Mechanism of Action Studies: For any significant biological activity observed, to conduct further experiments to elucidate the underlying mechanism of action.

Structure-Activity Relationship (SAR) Exploration: To synthesize and evaluate a series of analogs to establish preliminary SAR data, guiding future optimization efforts.

Table 2: Proposed Analogs for Initial SAR Studies

R1 (at N-1)R2 (at C-2 amino group)
BenzylEthanol
4-MethoxybenzylEthanol
4-ChlorobenzylEthanol
BenzylPropanol
BenzylIsopropanol

This table outlines a focused set of initial analogs for synthesis and evaluation to build a foundational understanding of the structure-activity relationships for this chemical series.

By systematically addressing these objectives, the scientific community can gain a thorough understanding of the chemical and biological properties of this compound, potentially paving the way for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylbenzimidazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13/h1-9,20H,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPADTZAGSHYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol

Conventional Synthetic Approaches to 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol

Conventional methods for synthesizing 2-substituted benzimidazoles, including the target compound, typically involve the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. connectjournals.com These reactions often require acidic conditions and can necessitate high temperatures. connectjournals.com

A common route to synthesizing 2-aminobenzimidazoles involves the reaction of an o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. nih.gov For the specific synthesis of this compound, a strategic pathway would involve the initial benzylation of a suitable precursor. One such precursor, 1H-benzo[d]imidazol-2-amine, can be reacted with benzyl (B1604629) halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amine. connectjournals.comresearchgate.net Subsequent reaction of this intermediate with 2-chloroethanol (B45725) or ethylene (B1197577) oxide would introduce the aminoethanol side chain.

Another established method for forming the 2-aminobenzimidazole (B67599) core is the cyclodesulfurization of N-(2-aminoaryl)thioureas. symbiosisonlinepublishing.com This process can be promoted by various reagents, including copper(I) chloride. symbiosisonlinepublishing.com The synthesis of the target molecule could, therefore, begin with the reaction of N-benzyl-o-phenylenediamine with a thiourea (B124793) derivative, followed by cyclization and subsequent reaction to add the ethanolamine (B43304) group.

The table below outlines a potential conventional synthetic pathway:

StepReactantsReagents/ConditionsProduct
1o-phenylenediamine, Benzyl chlorideBase (e.g., K2CO3), Solvent (e.g., DMF)N-benzyl-o-phenylenediamine
2N-benzyl-o-phenylenediamine, ThiophosgeneSolvent (e.g., CH2Cl2)N-(2-(benzylamino)phenyl)isothiocyanate
3N-(2-(benzylamino)phenyl)isothiocyanate, Ethanolamine-1-(2-(benzylamino)phenyl)-3-(2-hydroxyethyl)thiourea
41-(2-(benzylamino)phenyl)-3-(2-hydroxyethyl)thioureaDesulfurization agent (e.g., HgO, CuCl)This compound

This is a representative synthetic scheme and may require optimization of specific reagents and conditions.

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include temperature, reaction time, solvent, and the choice of catalyst or reagent. For instance, in the benzylation step, the choice of base and solvent can significantly impact the reaction's efficiency and the formation of byproducts. Similarly, in the cyclization step, the selection of the desulfurizing agent can influence both the reaction rate and the final yield. symbiosisonlinepublishing.com The use of copper catalysts in the intramolecular C-N bond formation for benzimidazole (B57391) synthesis has been shown to be effective. organic-chemistry.org

For reactions involving o-phenylenediamines and aldehydes to form benzimidazoles, catalysts such as magnesium chloride hexahydrate have been used to achieve high yields in short reaction times. rsc.org While not directly synthesizing the target amino-alcohol, this highlights the importance of catalyst selection in optimizing benzimidazole ring formation.

Advanced and Green Chemistry Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comchemmethod.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rjptonline.orgarkat-usa.orgtandfonline.com The synthesis of benzimidazole derivatives has been successfully achieved using microwave irradiation. For example, the reaction of o-phenylenediamines with carboxylic acids or aldehydes can be efficiently carried out under microwave conditions, sometimes in the absence of a solvent. arkat-usa.orgmdpi.com

The table below compares conventional and microwave-assisted synthesis for a key benzimidazole formation step:

MethodReaction TimeYieldConditions
Conventional HeatingSeveral hoursModerate to GoodReflux in a suitable solvent
Microwave IrradiationMinutesGood to ExcellentSolvent-free or in a minimal amount of a high-boiling solvent

The use of advanced catalytic systems offers another avenue for the efficient and environmentally friendly synthesis of benzimidazoles.

Nanocatalysis : Nanoparticles of metals like copper and iron have been employed as catalysts in benzimidazole synthesis. rsc.org For instance, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. organic-chemistry.org Iron catalysts have also been utilized in one-pot, three-component synthesis of benzimidazoles. nih.gov These nanocatalysts often exhibit high activity and can be easily recovered and reused, adding to the sustainability of the process.

Biocatalysis : While less common for benzimidazole synthesis, biocatalysis, using enzymes to catalyze chemical reactions, is a growing field in green chemistry. The use of natural processes can lead to highly selective transformations under mild conditions. chemmethod.com

Photocatalysis : Photocatalytic methods, which use light to drive chemical reactions, are also being explored for various organic transformations. The photooxidative synthesis of benzimidazoles from aromatic aldehydes and diamines using molecular oxygen as the terminal oxidant has been reported. rsc.org

Solvent-free reactions, or those conducted in environmentally benign solvents like water or ionic liquids, are a cornerstone of green chemistry. researchgate.netmdpi.comrasayanjournal.co.in The synthesis of benzimidazole derivatives has been successfully carried out under solvent-free conditions, often with the aid of a solid support or catalyst. rsc.orgresearchgate.net Grinding techniques have also been employed for the solvent-free synthesis of 1,2-disubstituted benzimidazoles. rsc.org

A green synthetic approach to this compound could involve a one-pot, multi-component reaction under solvent-free conditions, possibly catalyzed by a recyclable nanocatalyst. This would minimize waste and the use of volatile organic compounds, aligning with the principles of green chemistry.

Mechanistic Investigations of the Formation of this compound

The formation of this compound is typically achieved through a two-step synthetic sequence. The initial step involves the benzylation of a 2-aminobenzimidazole precursor, followed by the introduction of the ethanolamino side chain. A common and efficient approach utilizes the intermediate, 1-benzyl-2-chlorobenzimidazole, which then undergoes a nucleophilic substitution reaction with ethanolamine.

Step 1: Formation of 1-benzyl-2-chlorobenzimidazole

The synthesis of the key intermediate, 1-benzyl-2-chlorobenzimidazole, can be accomplished by the benzylation of 2-chlorobenzimidazole. This reaction proceeds via a standard N-alkylation mechanism. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A mild base, such as potassium carbonate, is often employed to facilitate the reaction by deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity. The reaction can be carried out under solvent-free conditions by physically grinding the reactants or by heating in a green solvent like polyethylene (B3416737) glycol (PEG)-600.

Step 2: Nucleophilic Aromatic Substitution with Ethanolamine

The second and final step in the synthesis of the title compound is the reaction of 1-benzyl-2-chlorobenzimidazole with ethanolamine. This transformation is a nucleophilic aromatic substitution (SNAr) reaction. The amino group of ethanolamine, being a potent nucleophile, attacks the electron-deficient C2 carbon of the benzimidazole ring, which is activated by the adjacent nitrogen atoms and the chloro leaving group.

The proposed mechanism involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. The subsequent departure of the chloride ion restores the aromaticity of the benzimidazole ring, yielding the final product, this compound. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by heat.

Interactive Data Table: Proposed Reaction Parameters for the Synthesis of this compound

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)
1 2-Chlorobenzimidazole, Benzyl chlorideK₂CO₃PEG-600 or Solvent-freeRoom Temperature to 1000.25 - 2
2 1-Benzyl-2-chlorobenzimidazole, Ethanolamine-EthanolRefluxNot specified

Note: The data in this table is based on general procedures for similar reactions and may require optimization for the specific synthesis of the title compound.

Considerations for Scalable Research-Oriented Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-oriented scale necessitates careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Process Optimization and Green Chemistry Principles:

For a more sustainable and scalable process, the use of green chemistry principles is paramount. The synthesis of the 1-benzyl-2-chlorobenzimidazole intermediate under solvent-free grinding conditions or in recyclable solvents like PEG-600 is a significant step in this direction. mdpi.com For the final nucleophilic substitution step, optimizing the reaction conditions, such as temperature and reaction time, can lead to improved yields and reduced energy consumption. The use of microwave-assisted synthesis could also be explored to significantly reduce reaction times. nih.gov

One-Pot Synthesis:

A one-pot synthesis approach, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers considerable advantages for scalability. rsc.org For the synthesis of N-substituted 2-aminobenzimidazoles, one-pot procedures involving visible light-mediated cyclodesulfurization have been developed, demonstrating the potential for streamlined and efficient production. rsc.org While a specific one-pot method for the title compound is not detailed in the literature, the development of such a process, potentially starting from o-phenylenediamine, benzyl chloride, and a suitable precursor for the ethanolamino group, would be a significant advancement for scalable synthesis.

Purification and Characterization:

On a larger scale, purification methods need to be efficient and scalable. While column chromatography is common in laboratory settings, for larger quantities, crystallization is often a more practical approach for obtaining the pure product. The development of a robust crystallization procedure would be a key aspect of a scalable synthesis. Comprehensive characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis is essential to confirm its identity and purity.

Safety Considerations:

When scaling up any chemical synthesis, a thorough safety assessment is crucial. This includes evaluating the hazards associated with all starting materials, intermediates, and reagents. For instance, benzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated area. The potential for exothermic reactions should also be assessed, and appropriate temperature control measures should be in place.

Data Table: Key Considerations for Scalable Synthesis

ConsiderationKey Aspects
Route Selection Prioritize routes with fewer steps, high yields, and readily available starting materials.
Solvent Choice Utilize greener solvents (e.g., ethanol, PEG-600) or solvent-free conditions where possible.
Energy Efficiency Optimize reaction temperatures and times; explore microwave-assisted synthesis.
Atom Economy Select reactions that maximize the incorporation of starting material atoms into the final product.
Purification Develop scalable purification methods such as crystallization over chromatography.
Safety Conduct a thorough risk assessment of all chemicals and reaction conditions.
Process Control Implement robust monitoring and control of critical process parameters.

By carefully addressing these considerations, the synthesis of this compound can be effectively scaled up for research purposes, enabling further investigation of its chemical and biological properties.

Molecular Interactions and Mechanistic Insights of 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol in Biological Systems in Vitro Investigations

Ligand-Target Binding Dynamics and Affinity Profiling (In Vitro Models)

The initial step in understanding the biological activity of a compound is to characterize its interaction with specific molecular targets. In vitro models provide a controlled environment to study these binding dynamics and ascertain the affinity and mechanism of action.

Research has demonstrated that 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol exhibits inhibitory effects on key enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase.

α-Amylase Inhibition: Kinetic analysis of α-amylase inhibition by this compound reveals a non-competitive mode of inhibition. This indicates that the compound does not bind to the active site of the enzyme but rather to an allosteric site. This binding event likely induces a conformational change in the enzyme, thereby reducing its catalytic efficiency. The inhibitory constant (Ki) for this interaction has been determined to be 0.16 µM, signifying a high affinity of the compound for the enzyme. The half-maximal inhibitory concentration (IC50) was found to be 0.23 µM.

α-Glucosidase Inhibition: In the case of α-glucosidase, this compound acts as a competitive inhibitor. This mode of inhibition suggests that the compound directly competes with the natural substrate for binding to the active site of the enzyme. The structural similarity of the inhibitor to the substrate likely facilitates this interaction. The Ki value for α-glucosidase inhibition was determined to be 0.19 µM, and the IC50 value was 0.28 µM. These values indicate a potent inhibitory activity against this enzyme as well.

Table 1: Enzyme Inhibition Kinetics of this compound

Enzyme IC50 (µM) Inhibition Type Ki (µM)
α-Amylase 0.23 Non-competitive 0.16
α-Glucosidase 0.28 Competitive 0.19

Based on the available scientific literature, specific in vitro receptor binding assays for this compound have not been extensively reported. While benzimidazole (B57391) scaffolds are known to interact with a variety of receptors, detailed characterization of the binding sites and affinity for specific receptors for this particular compound is not yet elucidated.

Cellular Uptake Mechanisms and Intracellular Localization Studies (In Vitro Cell Lines)

Information regarding the specific mechanisms of cellular uptake and the intracellular localization of this compound in in vitro cell lines is not well-documented in the current body of scientific research. Further studies are required to understand how this compound traverses the cell membrane and where it accumulates within the cell to exert its biological effects.

Modulation of Specific Biochemical Pathways by this compound (In Vitro)

While the inhibition of α-amylase and α-glucosidase by this compound strongly suggests an impact on carbohydrate metabolism pathways, detailed in vitro studies elucidating its broader effects on other specific biochemical pathways are limited. The observed enzyme inhibition points towards a potential modulation of pathways related to glucose homeostasis. However, further investigation is needed to map out the full extent of its influence on intracellular signaling and metabolic networks.

Elucidation of Molecular Signatures and Transcriptomic/Proteomic Profiles Affected by this compound (In Vitro)

Comprehensive transcriptomic and proteomic analyses to identify the molecular signatures affected by this compound in vitro have not yet been published. Such studies would be invaluable in providing a systems-level understanding of the compound's mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.

Structure Activity Relationship Sar and Rational Design of 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol Analogs

Systematic Structural Modifications of the Benzimidazole (B57391) Core for SAR Elucidation

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and its biological activity is highly sensitive to substitutions on the fused benzene (B151609) ring, particularly at the C4, C5, C6, and C7 positions. nih.govnih.gov SAR studies consistently demonstrate that the nature and position of substituents on this ring system significantly modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets. nih.govrroij.com

Introducing electron-withdrawing groups, such as nitro (–NO₂) or chloro (–Cl) groups, at the C5 or C6 positions has been a common strategy to enhance the biological profile of benzimidazole derivatives. For instance, studies on various benzimidazole series have shown that a nitro group at the C6 position can lead to potent anxiolytic or anti-inflammatory activity. nih.govnih.gov These strong electron-withdrawing groups can increase the acidity of the N-H proton (in N-unsubstituted analogs) and alter the charge distribution across the heterocyclic system, which can be crucial for forming key hydrogen bonds or other interactions within a receptor's active site.

Conversely, the introduction of electron-donating groups, such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃), can also confer potent activity, suggesting that the optimal substitution pattern is highly target-dependent. The presence of these groups can enhance hydrophobic interactions and modulate the molecule's metabolic stability. The systematic placement of different functional groups on the benzimidazole core allows for a fine-tuning of the molecule's properties to achieve desired potency and selectivity. nih.gov

Table 1: Effect of Benzimidazole Core Substitution on Biological Activity

Compound Series C5/C6 Substituent Observed Biological Activity Reference
Anxiolytic Agents 6-Nitro Potent Activity nih.gov
Anxiolytic Agents 6-Methyl Potent Activity nih.gov
NLRP3 Inhibitors Electron-Withdrawing Groups Enhanced Inhibition of IL-1β nih.gov

Impact of Variations at the N1-Benzyl Substituent on Molecular Recognition and Activity

The N1-substituent of the benzimidazole ring plays a pivotal role in defining the compound's biological activity, often by occupying a specific hydrophobic pocket within the target protein. In the parent compound, the N1-benzyl group serves this function. Variations of this substituent provide a powerful tool for probing the steric and electronic requirements of this binding pocket. nih.gov

SAR studies have shown that modifying the phenyl ring of the benzyl (B1604629) group can significantly impact efficacy. For instance, the introduction of substituents such as chloro, bromo, or dimethylamino groups at various positions on the phenyl ring has been explored to enhance inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). orientjchem.org The position of the substituent (ortho, meta, or para) is often critical, indicating a specific directional interaction within the binding site.

Replacing the benzyl group with other hydrophobic moieties, such as different alkyl or other arylalkyl groups, can also modulate activity. The general observation is that a hydrophobic group at the N1 position is often essential for potent biological action, and the specific size and shape of this group must be optimized for each biological target to achieve maximal affinity and selectivity. orientjchem.org

Modifications of the 2-Aminoethanol Moiety and their Influence on Target Interactions

The 2-aminoethanol side chain at the C2 position of the benzimidazole ring is a critical determinant of the molecule's pharmacological profile. This moiety contains key functional groups—a secondary amine and a primary alcohol—that can participate in hydrogen bonding as both donors and acceptors. Furthermore, the basic nitrogen atom can become protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein.

Modifications to this chain can profoundly affect target interactions. Key SAR insights include:

Chain Length and Flexibility: Altering the distance between the benzimidazole core and the terminal hydroxyl group can be critical. Studies on related benzimidazole-4-carboxamides have shown that a specific distance between a basic nitrogen atom and the aromatic ring is crucial for high affinity at certain receptors. nih.gov Elongating or constraining the ethanol (B145695) chain can help determine the optimal geometry for target binding.

Nature of the Amino Group: The basicity of the nitrogen atom is a key feature. Converting the secondary amine to a tertiary amine or incorporating it into a cyclic structure (e.g., piperidine, morpholine) can alter its pKa, steric hindrance, and hydrogen bonding capacity, thereby influencing binding affinity and selectivity.

The Hydroxyl Group: The terminal –OH group provides a potent hydrogen bonding point. Esterification or etherification of this group, or its replacement with other functional groups like a thiol or an amide, can probe the importance of this interaction for molecular recognition.

A study evaluating benzimidazole and aminoalcohol derivatives for anthelmintic activity found that specific compounds from both classes showed significant potency, highlighting the importance of the aminoalcohol moiety in conferring biological activity. nih.gov

Table 2: Anthelmintic Activity of Benzimidazole and Aminoalcohol Analogs

Compound ID Class Target Organism IC₅₀ (µM) Reference
BZ6 Benzimidazole Derivative H. polygyrus (adult) 5.3 nih.gov
BZ12 Benzimidazole Derivative T. muris (L1) 4.17 nih.gov
BZ12 Benzimidazole Derivative T. muris (adult) 8.1 nih.gov

Stereochemical Considerations in the Design and Analysis of 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol Derivatives

The introduction of a chiral center is a fundamental aspect of modern drug design, as enantiomers of a chiral drug often exhibit different pharmacological, pharmacokinetic, and toxicological properties. In the case of this compound derivatives, a stereocenter can exist at the carbon atom bearing the hydroxyl group if a substituent is introduced at this position, or on the amino group itself depending on the substitution pattern.

The field of chiral benzimidazoles has gained significant traction, recognizing that the rigid benzimidazole backbone, combined with its hydrogen-bonding capabilities, makes it an excellent scaffold for stereoselective interactions. epa.gov The three-dimensional arrangement of the substituents around a chiral center in the 2-aminoethanol side chain can dictate how the molecule fits into a chiral binding site of a protein or enzyme. One enantiomer may exhibit high affinity and the desired biological response, while the other may be inactive or even produce off-target effects.

For example, the synthesis of complex benzimidazole-containing molecules like spiroxindoles can generate multiple asymmetric centers, leading to diastereomers with distinct biological activities. mdpi.com Therefore, the stereoselective synthesis of single enantiomers and the subsequent evaluation of their individual biological activities are crucial steps in the development of advanced this compound analogs. This approach allows for a more precise understanding of the SAR and can lead to the development of more potent and safer therapeutic agents. epa.gov

Rational Design Principles for the Development of Next-Generation Benzimidazole-Ethanol Hybrid Compounds

The rational design of future analogs builds upon the SAR principles elucidated from systematic modifications. The development of "hybrid molecules," where the benzimidazole-ethanol scaffold is combined with other known pharmacophores, represents a promising strategy to create compounds with enhanced or dual-acting properties. mdpi.commdpi.com

Based on the available data, several key principles for the rational design of next-generation compounds can be formulated:

Core Optimization: The benzimidazole core should be substituted with electronically and sterically appropriate groups to maximize target-specific interactions. The choice between electron-withdrawing and electron-donating groups at the C5/C6 positions must be guided by the specific requirements of the biological target. nih.govnih.gov

N1-Substituent Tuning: The N1-benzyl group should be considered a modifiable hydrophobic handle. Introducing substituents on its phenyl ring or replacing it entirely with other lipophilic groups can optimize van der Waals and hydrophobic interactions within the target's binding pocket. orientjchem.org

Side-Chain Engineering: The 2-aminoethanol moiety should be exploited for its hydrogen bonding and ionic interaction potential. The distance between the key functional groups (amine and alcohol) and the benzimidazole core should be optimized. Bioisosteric replacement of the hydroxyl or amino groups can be explored to fine-tune binding and improve pharmacokinetic properties. nih.gov

Stereochemical Control: Chirality should be intentionally incorporated into the design process. The synthesis should be stereoselective to produce single enantiomers, which must be individually evaluated to identify the more active and safer stereoisomer. epa.govmdpi.com

Pharmacophore Hybridization: Combining the optimized benzimidazole-ethanol scaffold with other biologically active moieties (e.g., oxazole, pyrazole, triazole) can lead to novel compounds with improved potency, better selectivity, or multi-target activity, which can be advantageous for treating complex diseases. mdpi.commdpi.com

By integrating these principles, medicinal chemists can move beyond traditional SAR studies and rationally design novel benzimidazole-ethanol hybrid compounds with superior therapeutic potential.

Computational and Theoretical Investigations of 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol

Molecular Docking Simulations for Target Identification and Prediction of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Computational Assessment of Binding Affinities and Intermolecular Interactions

Molecular docking simulations can provide estimates of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. nih.gov For benzimidazole (B57391) derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing their activities. For instance, docking studies on various benzimidazole compounds have revealed their binding affinities for targets such as VEGFR-2, HDAC6, and DHFR-B, with binding energies ranging from -7.4 to -10.5 kcal/mol. nih.govnih.gov

These simulations also detail the non-covalent intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. nih.gov For example, molecular modeling of N-substituted 2-aminobenzimidazoles has shown that the benzimidazole ring can form π-π stacking interactions with the indole (B1671886) moiety of specific amino acids in the active site of acetylcholinesterase. nih.gov

Table 1: Representative Binding Affinities of Benzimidazole Derivatives with Various Protein Targets

Compound Class Protein Target Binding Affinity (kcal/mol) Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazoles VEGFR-2 -7.4 to -9.7 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazoles HDAC6 -7.4 to -9.7 nih.gov
Benzimidazole Hybrids VEGFR -53.32 to -60.21 nih.gov
N,2,6-trisubstituted 1H-benzimidazole DHFR-B -10.0 nih.gov
N,2,6-trisubstituted 1H-benzimidazole FGFR-1 -9.6 nih.gov

Note: This table presents data for various benzimidazole derivatives to illustrate the range of binding affinities observed in computational studies and is not specific to 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol.

Identification of Key Residues within Active Sites for Ligand Recognition

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand recognition and binding. By analyzing the docked pose of a ligand, researchers can pinpoint which residues form important interactions. For instance, in a study of a benzimidazole derivative targeting the EZH2 receptor, docking simulations identified interactions with residues such as Y726 and F667 in the active region. nih.gov Similarly, docking of benzimidazole derivatives into the active site of Leishmania mexicana arginase has helped to understand the inhibitory mechanism at a molecular level. nih.gov

Table 2: Examples of Key Amino Acid Residues Involved in the Binding of Benzimidazole Derivatives

Protein Target Key Interacting Residues Reference
EZH2 Receptor Y726, F667 nih.gov
Acetylcholinesterase Indole moiety of appropriate amino acids (via π-π stacking) nih.gov

Note: This table provides examples of key residues identified in docking studies of other benzimidazole compounds and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand and the stability of the ligand-protein complex, providing a more dynamic picture than the static view offered by molecular docking.

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules at the atomic level. Hybrid QM/MM methods combine the accuracy of QM for a small, reactive part of a system (e.g., the ligand and the active site) with the efficiency of molecular mechanics (MM) for the larger environment (e.g., the rest of the protein and solvent). nih.govresearchgate.net

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

QM methods, particularly Density Functional Theory (DFT), are widely used to calculate various electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule. DFT calculations have been employed to study the electronic properties of various benzimidazole derivatives. nih.gov These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. beilstein-journals.orgbeilstein-journals.orgcu.edu.eg

Theoretical Analysis of Protonation States and Tautomerism

Benzimidazole derivatives can exist in different protonation states and tautomeric forms, which can significantly influence their biological activity. Theoretical methods are powerful tools for investigating these phenomena. beilstein-journals.orgbeilstein-journals.org For instance, theoretical studies on NH-benzimidazoles have been conducted to understand proton transfer and tautomerism. beilstein-journals.orgbeilstein-journals.org QM calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netnih.govresearchgate.net Such studies have shown that for some benzimidazoles, the tautomerism can be "blocked" in certain solvents or in the solid state. beilstein-journals.orgbeilstein-journals.org Understanding the preferred tautomeric and protonation state of this compound under physiological conditions is crucial for predicting its interactions with biological targets.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model then serves as a 3D query for searching large chemical databases to find novel, structurally diverse compounds that are likely to be active at the same biological target. dergipark.org.tr

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features. These typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The ethanol (B145695) group, for instance, presents a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the hydroxyl oxygen). The benzimidazole ring system contributes hydrophobic and aromatic characteristics, while the nitrogen atoms can act as hydrogen bond acceptors. The benzyl (B1604629) group adds a significant hydrophobic and aromatic feature.

Once a pharmacophore model is developed and validated, it can be employed in virtual screening campaigns. mdpi.com This process involves computationally screening vast libraries of compounds to identify those that match the pharmacophoric features. This approach is significantly faster and more cost-effective than traditional high-throughput screening. mdpi.com The hits from a virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site.

An illustrative workflow for pharmacophore-based virtual screening for ligands related to the this compound scaffold is presented below:

StepDescription
1. Target Identification and Ligand Set Selection Identify the biological target of interest and gather a set of known active and inactive molecules.
2. Pharmacophore Model Generation Use computational software to generate pharmacophore models based on the common features of the active ligands.
3. Model Validation Validate the best pharmacophore model by screening a test set of compounds with known activities to ensure its ability to distinguish between active and inactive molecules.
4. Database Screening Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChemDiv) for molecules with matching features. mdpi.com
5. Hit Filtering and Refinement Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and further refine the list using molecular docking simulations.
6. Experimental Validation The most promising candidates are then synthesized and tested experimentally to confirm their biological activity.

Computational Chemistry Approaches for Lead Optimization of this compound Derivatives

Following the identification of initial "hit" compounds from virtual screening or other discovery methods, the process of lead optimization aims to modify their chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile. steeronresearch.com Computational chemistry offers a suite of tools that can guide this iterative process, making it more efficient and targeted.

For derivatives of this compound, computational lead optimization would involve a multi-parameter approach. optibrium.com This begins with establishing a baseline understanding of the structure-activity relationship (SAR), which describes how changes in the molecular structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of novel derivatives before they are synthesized.

Molecular docking studies are central to lead optimization. By visualizing the binding mode of a ligand within the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information allows for the rational design of modifications to the ligand to enhance these interactions and thereby improve binding affinity. For instance, if the ethanol moiety of this compound is involved in a crucial hydrogen bond, modifications to this group would be carefully considered to maintain or strengthen this interaction.

Another important aspect of computational lead optimization is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. steeronresearch.com Early in the drug development pipeline, it is crucial to identify and address potential liabilities such as poor absorption or potential toxicity. Various computational models can predict these properties based on the chemical structure, allowing for the prioritization of compounds with a higher likelihood of success in later stages of development.

A hypothetical lead optimization campaign for a this compound derivative might involve the following computational strategies:

Computational MethodApplication in Lead Optimization
Molecular Docking Predict and refine the binding mode of derivatives within the target's active site to guide structural modifications for improved potency.
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) More accurately predict the change in binding affinity resulting from small chemical modifications to a lead compound.
Quantitative Structure-Activity Relationship (QSAR) Develop predictive models that correlate structural features of a series of compounds with their biological activity to guide the design of more potent analogues.
ADMET Prediction In silico prediction of pharmacokinetic and toxicological properties to identify and mitigate potential liabilities early in the optimization process.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time to assess the stability of binding and identify key interactions.

Through the synergistic application of these computational techniques, the journey from an initial hit molecule to a viable drug candidate can be significantly accelerated, reducing both the time and cost associated with drug discovery and development.

Advanced Spectroscopic and Analytical Research Applications for 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol Investigations

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques would be pivotal in elucidating the three-dimensional structure and dynamic properties of 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space correlations between protons. This would provide crucial insights into the preferred spatial arrangement of the benzyl (B1604629) and ethanolamine (B43304) substituents relative to the benzimidazole (B57391) core. Furthermore, temperature-dependent NMR studies could reveal information about the rotational barriers and conformational flexibility of the molecule.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Metabolite Profiling (In Vitro Systems)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), would be an indispensable tool for studying the in vitro metabolic fate of this compound. By incubating the compound with liver microsomes or other relevant enzyme systems, researchers could identify potential metabolites. The high mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers would allow for the confident determination of elemental compositions for any detected metabolic products. Tandem mass spectrometry (MS/MS) experiments would then be used to fragment these metabolites, providing structural information to identify metabolic modifications such as hydroxylation, N-dealkylation, or glucuronidation.

X-ray Crystallography and Structural Biology of this compound-Target Protein Complexes

To understand the mechanism of action of this compound, X-ray crystallography could be employed to determine its binding mode within a target protein. This would require the successful co-crystallization of the compound with its biological target. The resulting electron density map would provide a detailed, atomic-level view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding affinity and specificity. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Circular Dichroism Spectroscopy for Chiral Analysis and Conformational Transitions

If this compound were found to exist as enantiomers or to interact with a chiral environment, Circular Dichroism (CD) spectroscopy would be a key analytical technique. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical properties of a molecule. It could be used to determine the enantiomeric purity of a sample or to study conformational changes in a target protein upon binding of the compound.

Fluorescence Spectroscopy for Real-Time Binding Kinetics and Ligand-Induced Conformational Changes

Fluorescence spectroscopy offers a sensitive method to study the binding of this compound to a target protein in real-time. This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or by using a fluorescently labeled version of the compound. Such experiments can provide quantitative data on binding affinity (Kd), as well as association (kon) and dissociation (koff) rate constants. These kinetic parameters are crucial for understanding the dynamics of the ligand-protein interaction.

Future Research Directions and Translational Perspectives of 2 1 Benzyl 1h Benzimidazol 2 Yl Amino Ethanol Research

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas for Benzimidazole-Ethanol Hybrids

The benzimidazole (B57391) nucleus is a "master key" due to its structural similarity to natural purines, allowing it to interact with various biological macromolecules. nih.govnih.gov While existing research has established the antimicrobial, antiviral, and anticancer activities of many benzimidazole derivatives, the future lies in exploring novel and underexplored therapeutic avenues for hybrids like 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol. nih.govnih.govnih.gov

Researchers are investigating new biological targets beyond the well-trodden paths. The inherent structure of benzimidazoles facilitates interactions like hydrogen bonding and π-π stacking, making them suitable for targeting a wide range of enzymes and receptors. researchgate.net Potential, less-explored areas for these compounds include neurodegenerative diseases, inflammatory disorders, and rare metabolic conditions. researchgate.netnih.gov For instance, certain benzimidazole derivatives have shown neuroprotective potential by inhibiting neuroinflammatory and oxidative stress cycles, suggesting a role in treating conditions like ethanol-induced neurodegeneration. researchgate.net The hybridization with an ethanolamine (B43304) side chain could further modulate the compound's pharmacokinetic properties and target affinity, opening doors to new therapeutic possibilities.

Table 1: Potential Therapeutic Areas for Benzimidazole-Ethanol Hybrids

Therapeutic AreaPotential Biological TargetsRationale for Exploration
Neurodegenerative Diseases Pro-inflammatory cytokines (TNF-α, IL-6), Kinases, AcetylcholinesteraseBenzimidazole derivatives have shown neuroprotective effects and affinity for receptors involved in neuroinflammation. researchgate.net
Inflammatory Disorders Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX)The benzimidazole scaffold is present in compounds with known anti-inflammatory activity. nih.gov
Antifungal Agents Lanosterol 14α-demethylaseHybridization of the benzimidazole core with other moieties has yielded potent antifungal agents with high safety profiles. nih.govrsc.org
Antileishmanial Agents ArginaseN-benzyl-1H-benzimidazol-2-amine derivatives have shown promising activity against various Leishmania species. nih.gov
Anticancer Agents Topoisomerases, Tubulin, Tyrosine Kinases, PARPThe benzimidazole structure is a well-established pharmacophore in oncology, capable of DNA intercalation and enzyme inhibition. nih.govacs.org

Development of Chemical Biology Probes and Reporter Molecules Based on this compound

The unique photophysical properties and biocompatibility of the benzimidazole scaffold make it an excellent platform for developing fluorescent probes and reporter molecules. researchgate.net These tools are crucial for bioimaging, molecular recognition, and diagnosing diseases at a molecular level. researchgate.netnih.gov Future research will likely focus on modifying the this compound structure to create sophisticated chemical biology probes.

These probes can be designed for various applications:

Sensing and Bioimaging: Benzimidazole-based fluorescent probes can detect metal ions, anions, changes in pH, and important biological molecules like proteins and nucleic acids. researchgate.net By incorporating moieties that respond to specific cellular analytes or conditions, derivatives of the title compound could be used to monitor dynamic processes within living cells in real-time. researchgate.netnih.gov

Activity-Based Protein Profiling (ABPP): "Clickable" probes derived from benzimidazoles can be synthesized to covalently label specific enzymes, such as protein arginine deiminases (PADs), which are implicated in autoimmune diseases and cancers. nih.gov This allows for the identification of enzyme activity in complex biological systems and can be used in target engagement assays to test the efficacy of new inhibitors. nih.gov The development of such probes based on the this compound framework could help elucidate its mechanism of action and identify its cellular targets.

Integration of Artificial Intelligence and Machine Learning Methodologies in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of benzimidazole derivatives is no exception. researchgate.netnih.gov These computational tools can significantly accelerate the design and optimization process, reducing costs and time to market. frontiersin.org

Future applications of AI/ML in this field include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. nih.govfrontiersin.org This allows researchers to prioritize which derivatives of this compound to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML models, such as Random Forest (RF) and Support Vector Machines (SVM), are extensively used to build QSAR models. nih.govnih.gov These models can predict the biological activity of novel benzimidazole compounds based on their chemical structure, guiding the design of more potent and selective molecules.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired pharmacological properties. nih.govacm.org This approach could be used to design novel benzimidazole-ethanol hybrids optimized for specific targets that have been identified through other research efforts.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. researchgate.net

Addressing Sustainability and Scalability Challenges in the Synthesis of Advanced Benzimidazole Derivatives

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns and difficulties in scaling up production. ijarsct.co.inmdpi.com A significant future direction is the development of green and sustainable synthetic methodologies. ijarsct.co.ineprajournals.com

Recent advancements in green chemistry for benzimidazole synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent or using environmentally benign solvents like water or deep eutectic solvents (DES) reduces chemical waste and environmental impact. researchgate.neteprajournals.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and offer an energy-efficient alternative to conventional heating. ijarsct.co.in

Use of Green Catalysts: Employing renewable, non-toxic, and reusable catalysts, such as those derived from natural sources, enhances the sustainability of the synthesis process. mdpi.comeprajournals.com

Table 2: Comparison of Synthesis Methods for Benzimidazole Derivatives

MethodAdvantagesDisadvantages
Traditional Synthesis Well-established proceduresLong reaction times, harsh conditions, use of toxic solvents and catalysts, environmental pollution. ijarsct.co.inmdpi.com
Green Synthesis (e.g., Microwave-assisted, DES) Shorter reaction times, higher yields, energy-efficient, cost-effective, environmentally friendly, simpler work-up. ijarsct.co.innih.govMay require specialized equipment; optimization of reaction conditions needed for each derivative.

Adopting these green chemistry principles will be crucial for the sustainable and scalable production of this compound and other advanced derivatives for further research and potential clinical development. eprajournals.com

Fostering Collaborative Research Initiatives and Interdisciplinary Approaches for Comprehensive Understanding

The complexity of modern drug discovery necessitates a departure from siloed research. A comprehensive understanding of the therapeutic potential of this compound and its analogs can only be achieved through fostering collaborative and interdisciplinary research.

This involves bringing together experts from various fields:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and develop sustainable production methods. rsc.org

Biologists and Pharmacologists: To evaluate the biological activity of the compounds, identify targets, and elucidate mechanisms of action.

Computational Scientists and Data Analysts: To apply AI/ML models for compound design, screening, and prediction of properties. nih.govfrontiersin.org

Structural Biologists: To determine the three-dimensional structures of the compounds bound to their targets, providing insights for rational drug design.

Such interdisciplinary collaborations create a synergistic environment where data and expertise are shared, accelerating the translation of promising compounds from the laboratory to preclinical and, eventually, clinical studies. This integrated approach will be paramount in fully realizing the therapeutic potential of this versatile class of benzimidazole compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via condensation reactions between benzimidazole precursors and ethanolamine derivatives. For example, a Claisen-Schmidt condensation using 2-acetyl benzimidazole (prepared via acetyl chloride reflux ) and aldehydes in ethanol/water with sodium hydroxide catalysis yields structurally similar compounds . Standardization involves monitoring reaction time (6–8 hours), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios (1:1 molar ratio of aldehyde to benzimidazole precursor) . Post-synthesis purification via recrystallization (aqueous ethanol) or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Analyze for benzyl group protons (δ 4.8–5.2 ppm for CH₂), benzimidazole aromatic protons (δ 7.2–8.5 ppm), and ethanolamine NH/OH signals (δ 1.5–3.5 ppm) .
  • FTIR : Confirm N-H stretching (3200–3400 cm⁻¹), C=N/C-N bonds (1600–1650 cm⁻¹), and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzimidazole cleavage .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use positive controls like ciprofloxacin and fluconazole . For anti-inflammatory potential, employ COX-2 inhibition assays or carrageenan-induced rat paw edema models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for benzimidazole derivatives?

  • Methodology :

  • Statistical Analysis : Apply ANOVA to compare yields across reaction conditions (e.g., solvent polarity, catalyst type) .
  • Structural-Activity Relationship (SAR) : Use docking studies (AutoDock Vina) to identify binding discrepancies in biological targets (e.g., bacterial DNA gyrase vs. fungal lanosterol demethylase) .
  • Replication : Cross-validate results using alternative synthetic routes (e.g., hydrazine derivatives in Scheme 1A ).

Q. How can factorial design optimize the synthesis and bioactivity of this compound?

  • Methodology : Implement a 2³ factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), catalyst (NaOH vs. KOH).
  • Responses : Yield, purity (HPLC area%), bioactivity (IC₅₀).
  • Analysis : Use Minitab or JMP to identify significant interactions (e.g., solvent-catalyst effects on yield) .

Q. What computational tools predict the compound’s reactivity and stability under varying conditions?

  • Methodology :

  • DFT Calculations : Gaussian 09 for optimizing geometry and calculating HOMO-LUMO gaps (predict oxidative stability) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. water) using GROMACS to assess solubility .
  • COMSOL Multiphysics : Model reaction kinetics in flow reactors for scale-up feasibility .

Q. How can AI-driven platforms enhance the discovery of novel derivatives with improved efficacy?

  • Methodology :

  • Generative Models : Train ChemBERTa on ChEMBL data to propose derivatives with modified substituents (e.g., halogenation at the benzyl group) .
  • Automated High-Throughput Screening (HTS) : Use robotic platforms (e.g., Opentrons) to test 100+ derivatives for antimicrobial synergy with existing drugs .

Methodological Considerations

  • Contradictory Data : For divergent bioactivity results, validate assay protocols (e.g., CLSI guidelines for MIC) and confirm compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Synthetic Challenges : If recrystallization fails, employ alternative techniques like antisolvent precipitation (water added to DMF solution) .

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2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol
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2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.